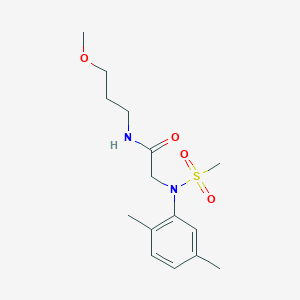![molecular formula C15H13BrN2O2 B3917985 N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3917985.png)
N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide
Descripción general
Descripción
N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide is a chemical compound that has been the focus of scientific research due to its potential applications in medicine and pharmaceuticals. This compound is also known as BB-Cl-Amidine, and it has been synthesized using various methods.
Mecanismo De Acción
BB-Cl-Amidine inhibits the activity of PAD4 by binding to its active site, which prevents the enzyme from catalyzing the conversion of arginine residues to citrulline residues. This process is known as citrullination, and it plays a role in the development of autoimmune diseases. By inhibiting this process, BB-Cl-Amidine can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects
BB-Cl-Amidine has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. In a study conducted on mice with collagen-induced arthritis, BB-Cl-Amidine was found to reduce inflammation and joint damage. BB-Cl-Amidine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BB-Cl-Amidine has several advantages for lab experiments, including its high purity and stability. However, this compound is highly reactive and can be toxic in high concentrations. Therefore, it is important to handle BB-Cl-Amidine with care and use appropriate safety precautions.
Direcciones Futuras
There are several future directions for the research on BB-Cl-Amidine. One potential application for this compound is in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BB-Cl-Amidine could also be used as a tool to study the role of PAD4 in the development of these diseases. Additionally, further research could explore the potential of BB-Cl-Amidine as a therapeutic agent for other inflammatory diseases, such as asthma and inflammatory bowel disease.
In conclusion, N'-[(3-bromobenzoyl)oxy]-4-methylbenzenecarboximidamide, or BB-Cl-Amidine, is a chemical compound that has potential applications in medicine and pharmaceuticals. This compound has been synthesized using various methods and has been found to inhibit the activity of PAD4, an enzyme that plays a role in the development of autoimmune diseases. BB-Cl-Amidine has anti-inflammatory properties and has shown promise as a potential therapeutic agent for inflammatory diseases. Future research could explore the potential of BB-Cl-Amidine in the treatment of various diseases and as a tool for studying the role of PAD4 in disease development.
Aplicaciones Científicas De Investigación
BB-Cl-Amidine has been the subject of scientific research due to its potential applications in medicine and pharmaceuticals. This compound has been found to inhibit the activity of protein arginine deiminase 4 (PAD4), an enzyme that plays a role in the development of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BB-Cl-Amidine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-5-7-11(8-6-10)14(17)18-20-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRYNHGLVFEFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



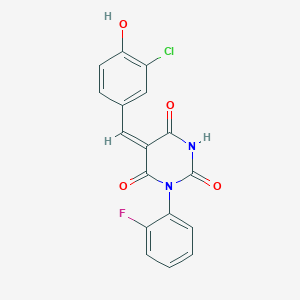
![N-{2-methoxy-4-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3917925.png)
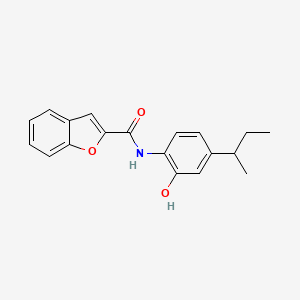
![2-(4-isopropylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3917953.png)
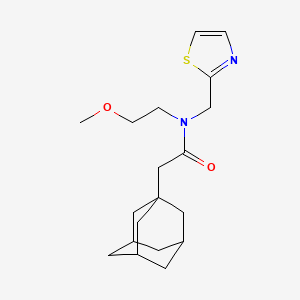
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B3917966.png)
![4-[2-(4-fluorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3917969.png)
![N-[3-methoxy-4-(1-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3917977.png)
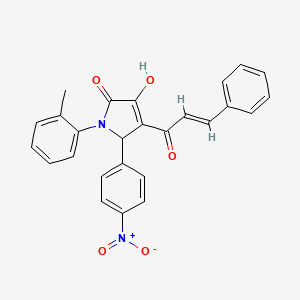
![4-cinnamoyl-3-hydroxy-5-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3917997.png)
![N-[4-(2-furyl)phenyl]-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B3918003.png)
![methyl 2-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3918006.png)

